molecular formula C25H29N5O4 B2405655 8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923677-10-5

8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2405655
CAS RN: 923677-10-5
M. Wt: 463.538
InChI Key: LPCLUBLCFAJPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Geometry

The compound demonstrates typical geometric characteristics, with planar fused rings in the purine system and specific conformational properties in its substituents. The amino group of the 8-benzylamine substituent is conjugated with the π-electron system of the imidazole ring, contributing to the molecule's unique structural features (Karczmarzyk et al., 1995).

Receptor Affinity and Pharmacological Evaluation

This compound has been studied for its affinity and selectivity profile for various serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7. Selected derivatives show potential antidepressant-like and anxiolytic-like activities, highlighting its relevance in psychotropic drug research (Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

New derivatives synthesized from the compound have shown promising results in antimicrobial activity. This includes the potential for development into new classes of antibiotics or antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

Synthesis of New Chemical Structures

Research has been conducted on synthesizing new chemical structures, such as thiadiazepino-purine ring systems, utilizing the compound as a starting material. These syntheses contribute to the expansion of chemical knowledge and the potential creation of novel compounds with diverse applications (Hesek & Rybár, 1994).

Analgesic and Anti-Inflammatory Properties

The compound and its derivatives have shown significant analgesic and anti-inflammatory activities in various in vivo models, indicating potential therapeutic uses in pain management and inflammation treatment (Zygmunt et al., 2015).

Cardiovascular Activities

The compound has been studied for its potential cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. These studies are crucial for the development of new cardiac drugs (Chłoń-Rzepa et al., 2004).

Anticonvulsant Activities

Novel derivatives of the compound have been synthesized and screened for their anticonvulsant activities, showing promise as potential treatments for epilepsy or other seizure disorders (Shao et al., 2018).

Antitumor and Anti-Proliferative Effects

The compound has been used as a base for synthesizing new derivatives with observed antitumor and anti-proliferative effects, offering potential pathways for cancer treatment research (Sucharitha et al., 2021).

Novel Photochemical Syntheses

Research into the photochemical synthesis of xanthine derivatives from this compound has expanded the knowledge of photochemistry and its applications in drug synthesis (Han et al., 2008).

Antihistaminic Properties

The compound's derivatives have been evaluated for their antihistaminic activity, showing potential for treating allergies and related respiratory conditions (Pascal et al., 1985).

properties

IUPAC Name

8-(benzylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-16-10-11-20(12-17(16)2)34-15-19(31)14-30-21-22(28(3)25(33)29(4)23(21)32)27-24(30)26-13-18-8-6-5-7-9-18/h5-12,19,31H,13-15H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCLUBLCFAJPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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